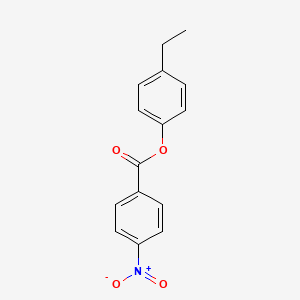

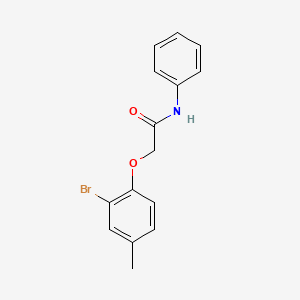

4-ethylphenyl 4-nitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ethylphenyl 4-nitrobenzoate is a chemical compound that belongs to the class of organic compounds known as nitrobenzoates. It is commonly used in scientific research applications, particularly in the field of organic chemistry.

科学的研究の応用

Photolabile Caging Groups for Nucleotides

The use of nitrodibenzofuran (NDBF) groups, closely related to the nitrobenzoate family, as photolabile "caging" groups has significantly advanced the field of nucleotide research. NDBF groups can mask the Watson-Crick interaction of dA and dC residues more efficiently than traditional caging groups, such as 1-(o-nitrophenyl)-ethyl (NPE) groups. This allows for wavelength-selective uncaging, enabling more complex oligonucleotide (un)caging strategies beyond irreversible triggering (Schäfer et al., 2011).

Nickel(II) Selective Sensors

The development of a new nickel(II) selective potentiometric sensor based on 5,7,12,14-tetramethyldibenzotetraazaannulene (Me4Bzo2TAA) in a poly(vinyl chloride) (PVC) matrix showcases the application of nitrobenzoate derivatives in creating selective ion sensors. This sensor demonstrates excellent selectivity for Ni2+ ions, contributing to the accurate and efficient detection of nickel in various samples, including food products (Gupta et al., 2000).

Anti-inflammatory and Analgesic Agents

Research into the pharmacological applications of nitrobenzoate derivatives has led to the synthesis of 2-substituted benzo[b]thiophenes as potent anti-inflammatory and analgesic agents. These compounds, which include nitrobenzoate structures, show promising therapeutic potential for the treatment of pain and inflammation, underscoring the pharmaceutical relevance of nitrobenzoate derivatives (Fakhr et al., 2009).

Fluorescent Polythiophenes

The synthesis and characterization of fluorescent nitrobenzoyl polythiophenes highlight the use of nitrobenzoate derivatives in developing advanced materials with potential applications in organic electronics and sensing technologies. These materials exhibit unique electrochemical and optical properties, including fluorescence, which can be harnessed in various technological applications (Coelho et al., 2015).

Luminescence Sensitization

The use of thiophenyl-derivatized nitrobenzoic acid ligands as sensitizers for Eu(III) and Tb(III) luminescence is an innovative application in the field of materials science. These ligands significantly enhance the luminescence of europium and terbium complexes, which could be leveraged in developing new luminescent materials for various applications, including bioimaging and lighting technologies (Viswanathan & Bettencourt-Dias, 2006).

Safety and Hazards

特性

IUPAC Name |

(4-ethylphenyl) 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-2-11-3-9-14(10-4-11)20-15(17)12-5-7-13(8-6-12)16(18)19/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJIBEJPFSIQEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}chromane-3-carboxamide](/img/structure/B5523637.png)

![2-[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5523652.png)

![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5523678.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-furamide](/img/structure/B5523683.png)

![{2-[rel-(4aS,7aR)-6,6-dioxido-4-(2-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5523685.png)

![3,5,7-trimethyl-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5523697.png)

![4-methyl-3-[(2-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523699.png)

![3,4,4-trimethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523704.png)

![N-{(3S*,4R*)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5523721.png)

![9-(2-fluoro-4-methoxybenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523722.png)